molecular formula C42H74N8O22 B1236189 beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide

beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide

Cat. No. B1236189
M. Wt: 1043.1 g/mol
InChI Key: UVSCRUWDVRYDQM-JZRPQBGFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide is a polyol.

Scientific Research Applications

Glycopeptides in Chronic Myelogenous Leukemia Cells

  • Erythroglycan Presence : A study discovered erythroglycan, a glycopeptide, on human K-562 chronic myelogenous leukemia-derived cells. It was characterized as a polymer expressed mainly in the fetal form as a linear chain (Turco, Rush, & Laine, 1980).

Probing Glycoproteins for Terminal N-acetylglucosamine Residues

  • Galactosyltransferase Application : Research utilized UDPgalactose:N-acetyl-D-glucosaminyl-glycopeptide 4-beta-D-galactosyl-transferase to detect terminal N-acetylglucosamine residues in glycoproteins immobilized on nitrocellulose, highlighting the enzyme's specificity (Parchment, Ewing, & Shaper, 1986).

Regulation of Murine beta 1,4-Galactosyltransferase in Spermatogenesis

  • Gene Expression Variations : Studies on murine beta 1,4-galactosyltransferase showed that both the amounts and structure of the mRNA encoding this enzyme are regulated during spermatogenesis, indicating a role in male germ cell development (Shaper, Wright, & Shaper, 1990).

Glycopeptides in Human Erythrocyte Stroma

  • Erythroglycan Structure Analysis : Research on erythroglycan, a high molecular weight glycopeptide, revealed its significant presence in the protein-bound carbohydrate of human erythrocyte stroma, suggesting its role in cell surface carbohydrate structures (Järnefelt, Rush, Li, & Laine, 1978).

Enzymatic Synthesis in Glycolipids

  • Galactosyltransferase Activity : An enzyme from rabbit bone marrow was found to transfer galactose to specific glycopeptides, synthesizing tetraglycosylceramide. This research showcases the enzyme's role in glycolipid synthesis (Basu & Basu, 1972).

Improving Solubility of Catalytic Domain of Human beta-1,4-galactosyltransferase 1

  • Protein Engineering : Studies improved the solubility of the catalytic domain of beta-1,4-galactosyltransferase 1 through amino acid replacements, enhancing its potential for structural studies (Malissard & Berger, 2001).

O-glycan Core 1 Synthesis

  • Glycosyltransferase Activity : Research on UDPgalactose:glycoprotein-N-acetyl-D-galactosamine 3-beta-D-galactosyltransferase activity highlighted its role in synthesizing O-glycan core 1, demonstrating how peptide and glycosylation structures control this synthesis (Granovsky et al., 1994).

properties

Molecular Formula

C42H74N8O22

Molecular Weight

1043.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[2-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-(ethylamino)-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid

InChI

InChI=1S/C42H74N8O22/c1-6-45-27-34(67-18(4)37(62)46-16(2)36(61)50-20(35(44)60)10-11-25(55)49-21(9-7-8-12-43)38(63)47-17(3)39(64)65)33(24(15-53)68-40(27)66)72-41-26(48-19(5)54)29(57)32(23(14-52)70-41)71-42-31(59)30(58)28(56)22(13-51)69-42/h16-18,20-24,26-34,40-42,45,51-53,56-59,66H,6-15,43H2,1-5H3,(H2,44,60)(H,46,62)(H,47,63)(H,48,54)(H,49,55)(H,50,61)(H,64,65)/t16-,17+,18?,20+,21-,22+,23+,24+,26+,27+,28-,29+,30-,31+,32+,33+,34+,40?,41-,42-/m0/s1

InChI Key

UVSCRUWDVRYDQM-JZRPQBGFSA-N

Isomeric SMILES

CCN[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)C(=O)N

SMILES

CCNC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)N

Canonical SMILES

CCNC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.